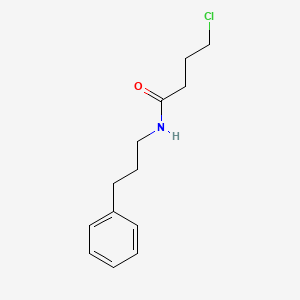

4-chloro-N-(3-phenylpropyl)butanamide

Description

4-Chloro-N-(3-phenylpropyl)butanamide is a chloro-substituted butanamide derivative featuring a 3-phenylpropyl group attached to the amide nitrogen. Its structure combines a four-carbon aliphatic chain (butanamide backbone) with a terminal chloro group and a bulky aromatic substituent.

Properties

Molecular Formula |

C13H18ClNO |

|---|---|

Molecular Weight |

239.74 g/mol |

IUPAC Name |

4-chloro-N-(3-phenylpropyl)butanamide |

InChI |

InChI=1S/C13H18ClNO/c14-10-4-9-13(16)15-11-5-8-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,15,16) |

InChI Key |

PCARIYULNFNRAI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)CCCCl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The typical synthetic route involves:

- Activation of 4-chlorobutanoic acid to a more reactive intermediate such as an acid chloride or anhydride.

- Nucleophilic substitution by 3-phenylpropylamine to form the amide bond.

- Purification of the product by chromatographic techniques.

Alternative Methods

- Carbodiimide-Mediated Coupling: Using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (HOBt) to activate 4-chlorobutanoic acid, followed by reaction with 3-phenylpropylamine.

- Mixed Anhydride Method: Formation of a mixed anhydride intermediate using isobutyl chloroformate and subsequent reaction with the amine.

- Direct Amidation: Under elevated temperatures and in the presence of catalysts such as boric acid or titanium isopropoxide, direct amidation of the acid and amine can be achieved, though this is less common for sensitive substrates.

Purification and Characterization

Purification is typically carried out by flash chromatography on silica gel using gradients of ethyl acetate in hexane. The purified compound is characterized by:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra to confirm the structure and purity.

- Infrared Spectroscopy (IR): To identify characteristic amide bands (e.g., C=O stretch near 1650 cm^-1).

- High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight and formula.

Data Table: Representative Reaction Conditions for Preparation

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Activation of acid | SOCl2 or oxalyl chloride, reflux, inert atmosphere | Converts acid to acid chloride |

| Amide formation | 3-phenylpropylamine, DCM, 0°C to RT | Nucleophilic substitution to form amide |

| Work-up | Aqueous quench, extraction | Removes excess reagents and byproducts |

| Purification | Flash chromatography (silica gel, EtOAc/hexane gradient) | Isolates pure product |

| Characterization | ^1H NMR, ^13C NMR, IR, HRMS | Confirms structure and purity |

Analysis of Preparation Methods

- Efficiency: The acid chloride method is generally efficient, providing good yields (typically 70-90%) and straightforward purification.

- Selectivity: Using acid chlorides minimizes side reactions and ensures selective amide bond formation.

- Safety and Handling: Acid chlorides are moisture sensitive and require careful handling under inert atmosphere.

- Alternatives: Carbodiimide coupling avoids the use of corrosive acid chlorides but may require additional purification to remove urea byproducts.

Research Findings and Considerations

- The preparation of related amides such as N-(3-phenylpropyl)butan-1-amine has been well-documented with high yields and clean reactions.

- No direct preparation of 4-chloro-N-(3-phenylpropyl)butanamide was found in the literature from trusted chemical databases, but the synthetic strategy is well-established based on standard amide bond formation techniques.

- The presence of the 4-chloro substituent may require careful control of reaction conditions to avoid side reactions such as nucleophilic substitution at the chloro position.

- Purification by flash chromatography is effective for isolating the target compound with high purity.

Chemical Reactions Analysis

4-chloro-N-(3-phenylpropyl)butanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions. This can lead to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-chloro-N-(3-phenylpropyl)butanamide has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying various chemical reactions and mechanisms.

Biology: The compound can be used in biochemical studies to investigate the interactions between amides and biological molecules, such as proteins and enzymes.

Medicine: Research into the pharmacological properties of this compound may reveal potential therapeutic applications, such as its use as a precursor for drug development.

Industry: It can be used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-phenylpropyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide group can form hydrogen bonds with target molecules, influencing their activity. Additionally, the phenylpropyl group may interact with hydrophobic regions of proteins, further modulating their function. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes structural analogs of 4-chloro-N-(3-phenylpropyl)butanamide, highlighting differences in substituents, chain length, and functional groups:

Abbreviations: TON = Turnover Number (catalytic efficiency metric).

Pharmacological and Functional Insights

- Receptor Selectivity : 3-Phenylpropyl derivatives, including the para-chlorinated variant, exhibit high H3-receptor antagonism due to their bulky hydrophobic substituents, which enhance receptor binding. Shorter-chain analogs like 3-chloro-N-(4-methylphenyl)propanamide lack this selectivity, emphasizing the importance of chain length and substituent bulk.

- Drug Design Implications : The butanamide backbone (C4) in 4-chloro-N-(3-phenylpropyl)butanamide likely improves lipophilicity compared to propanamide (C3) derivatives, facilitating membrane penetration in bioactive compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.